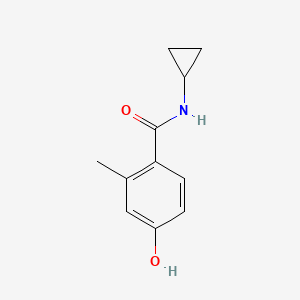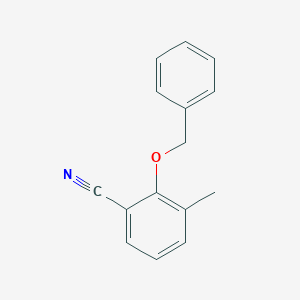![molecular formula C11H20N2O2 B1448652 2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol CAS No. 1879861-44-5](/img/structure/B1448652.png)
2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol
Overview
Description
The compound “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a piperidine ring, a six-membered cyclic amine, through a carbonyl group . The molecule also contains an ethanol group attached to the piperidine ring.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” includes an azetidine ring and a piperidine ring, both of which are types of cyclic amines . The azetidine and piperidine rings are connected through a carbonyl group . The molecule also contains an ethanol group attached to the piperidine ring.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
The piperidine fragment of the compound is a common feature in many pharmaceuticals, indicating its importance in drug design . The azetidine ring, being a strained four-membered heterocycle, can serve as an amino acid surrogate, making the compound valuable in the development of peptidomimetics . This can lead to the creation of novel drugs with improved efficacy and selectivity.
Organic Synthesis: Building Blocks
In organic synthesis, the compound’s azetidine and piperidine rings can be functionalized through various reactions such as hydrogenation, cyclization, and cycloaddition . This makes it a versatile building block for synthesizing complex organic molecules, including natural products and potential therapeutic agents.
Polymerization: Ring-Opening Polymerization
The azetidine moiety can undergo ring-opening polymerization, leading to the formation of polyamines with potential applications in materials science . These polymers could be used for antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Catalytic Processes: Catalyst Development
The compound’s structure allows for its potential use in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . Its role in catalysis can be attributed to the reactivity of the azetidine ring, which can be opened under certain conditions to yield catalytically active species.
Drug Delivery: Gene Editing and mRNA Delivery
The compound’s ability to form ionizable lipids makes it suitable for creating delivery vehicles for mRNA and CRISPR-Cas9 gene editors . This application is particularly relevant in the development of nonviral genomic medicines for treating lung diseases.
Peptidomimetic Chemistry: Mimicking Biological Molecules
The compound’s azetidine and piperidine components make it an excellent candidate for peptidomimetic chemistry, where it can mimic the structure and function of biological peptides . This is crucial in the development of therapeutic agents that can interact with biological targets such as enzymes and receptors.
Future Directions
The future directions for “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” could involve further exploration of its synthesis methods, biological activities, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in many classes of pharmaceuticals , this compound could potentially be used in the development of new drugs.
properties
IUPAC Name |
azetidin-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-6-3-9-1-4-13(5-2-9)11(15)10-7-12-8-10/h9-10,12,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNXRQXKFSXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)








